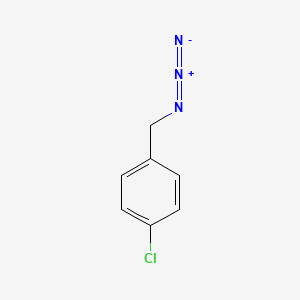

1-(Azidomethyl)-4-chlorobenzene

Description

Significance as a Versatile Synthetic Intermediate in Organic Transformations

The utility of 1-(azidomethyl)-4-chlorobenzene stems from the distinct reactivity of its azide (B81097) functional group. This group serves as a precursor for several key organic transformations, positioning the molecule as a versatile intermediate.

The primary reaction it undergoes is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) , a cornerstone of "click chemistry". organic-chemistry.org This reaction involves the 1,3-dipolar cycloaddition between the azide group of this compound and a terminal alkyne. organic-chemistry.orgwikipedia.org The process is highly efficient and regioselective, yielding stable 1,4-disubstituted 1,2,3-triazole rings. organic-chemistry.org These triazole heterocycles are prized in various chemical fields for their stability and diverse biological activities. nih.gov

Another significant transformation is the reduction of the azide group to a primary amine. This can be accomplished using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This reaction converts this compound into (4-chlorophenyl)methanamine, a valuable primary amine that can be used in further synthetic steps, such as amide bond formation or the synthesis of other nitrogen-containing heterocycles.

The azide group can also participate in other reactions, such as substitution reactions where it can be displaced by other nucleophiles, although this is less common than its participation in cycloadditions.

Table 1: Key Organic Transformations of this compound

| Transformation | Reaction Type | Reagents/Conditions | Product Type | Significance |

|---|---|---|---|---|

| Triazole Formation | 1,3-Dipolar Cycloaddition (Click Chemistry) | Terminal Alkyne, Copper(I) Catalyst | 1,4-Disubstituted 1,2,3-Triazole | Forms stable, biologically relevant heterocyclic rings. organic-chemistry.orgnih.gov |

| Amine Formation | Reduction | LiAlH₄ or H₂/Catalyst (e.g., Pd/C) | Primary Amine | Provides access to versatile primary amine building blocks. |

| Staudinger Reaction | Aza-Wittig type reaction | Phosphine (B1218219) (e.g., PPh₃) | Iminophosphorane | Intermediate for the synthesis of amines and amides. |

Strategic Role in the Development of Complex Organic Molecules

The structural features of this compound make it a strategic component in the rational design and synthesis of complex and functional molecules, particularly in medicinal chemistry and materials science.

In medicinal chemistry , this compound is a key starting material for creating libraries of potential drug candidates. The 1,2,3-triazole core formed via click chemistry is a known pharmacophore found in compounds with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. nih.govnih.gov For example, researchers have synthesized series of podophyllotoxin (B1678966) derivatives incorporating a triazole ring, which have demonstrated potent activity as topoisomerase II inhibitors for cancer therapy. nih.gov The stability of the triazole ring under physiological conditions makes it an excellent and reliable linker in complex bioactive molecules. nih.gov

The bifunctional nature of this compound is also of strategic importance. The azidomethyl group provides a reactive handle for "clicking" the molecule onto a scaffold or another building block, while the chloro-substituent on the phenyl ring remains available for subsequent modifications, such as cross-coupling reactions. This allows for a modular and convergent approach to synthesizing complex target molecules. nih.govnih.gov

In materials science , the ability of this compound to participate in click reactions is harnessed to create functionalized polymers and materials. It can be used to graft specific functionalities onto polymer backbones or to create cross-linked networks. These modifications can enhance material properties such as thermal stability, mechanical strength, or introduce photoresponsive behavior, as seen in azobenzene-containing polymers. mdpi.com

Table 2: Applications in the Synthesis of Complex Molecules

| Field | Application | Example Molecular Class | Strategic Advantage |

|---|---|---|---|

| Medicinal Chemistry | Synthesis of Bioactive Compounds | Triazole-based anticancer agents, enzyme inhibitors, and antimicrobials. nih.govnih.govnih.gov | The triazole ring acts as a stable and biocompatible linker or pharmacophore. nih.gov |

| Bioconjugation | Labeling of Biomolecules | Attaching probes or drugs to proteins or nucleic acids. | The azide allows for bioorthogonal ligation, reacting selectively without interfering with biological processes. |

| Materials Science | Development of Functional Polymers | Cross-linked polymers, functionalized surfaces, photochromic materials. mdpi.com | Enables precise control over polymer architecture and properties via efficient click reactions. |

| Organic Synthesis | Bifunctional Linker Chemistry | Heterobifunctional cross-linkers for connecting different molecular fragments. nih.govnih.gov | The orthogonal reactivity of the azide and chloro groups allows for sequential and controlled synthetic strategies. |

Structure

3D Structure

Properties

IUPAC Name |

1-(azidomethyl)-4-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-7-3-1-6(2-4-7)5-10-11-9/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTPIENQTKMREN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN=[N+]=[N-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60457531 | |

| Record name | 1-(azidomethyl)-4-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27032-10-6 | |

| Record name | 1-(azidomethyl)-4-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 27032-10-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Azidomethyl 4 Chlorobenzene and Its Derivatives

Established Synthetic Routes via Nucleophilic Substitution Reactions

The most common and well-established method for synthesizing 1-(azidomethyl)-4-chlorobenzene involves the nucleophilic substitution of a suitable precursor, typically a benzylic halide, with an azide (B81097) source.

Conversion of Benzylic Halides to Azides

The primary route to this compound is the reaction of 4-chlorobenzyl chloride or 4-chlorobenzyl bromide with an alkali metal azide, such as sodium azide (NaN₃). youtube.com This reaction is a classic example of an SN2 reaction, where the azide ion acts as the nucleophile, displacing the halide leaving group from the benzylic carbon. youtube.com The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to facilitate the dissolution of the azide salt and promote the SN2 mechanism. researchgate.net

The choice of the starting benzylic halide can influence the reaction conditions. For instance, 4-chlorobenzyl bromide is generally more reactive than 4-chlorobenzyl chloride, potentially allowing for milder reaction conditions. The use of phase-transfer catalysts can also enhance the reaction rate and yield, especially in biphasic solvent systems.

Optimization of Reaction Conditions for Preparative Scale Synthesis

For the synthesis of this compound on a preparative scale, careful optimization of reaction parameters is crucial to maximize yield and purity while ensuring safety. Key factors to consider include the choice of solvent, temperature, and reaction time.

Solvent Selection: Polar aprotic solvents like DMF and DMSO are preferred as they effectively solvate the cation of the azide salt, leaving the azide anion more nucleophilic. researchgate.net An aqueous medium, sometimes in the presence of a phase-transfer catalyst, has also been employed.

Temperature Control: The reaction is often performed at room temperature or with gentle heating. researchgate.netnih.gov However, precise temperature control is important to prevent side reactions and ensure the stability of the potentially explosive azide product.

Reaction Time: The reaction time can vary depending on the specific substrates and conditions, but it is typically monitored by techniques like thin-layer chromatography (TLC) to determine the point of completion.

Work-up and Purification: After the reaction is complete, the product is typically extracted into an organic solvent and washed to remove residual salts and solvent. youtube.com Purification is often achieved through column chromatography or distillation, although for some applications, the crude product may be sufficiently pure. youtube.comresearchgate.net

Table 1: Comparison of Synthetic Methods for this compound via Nucleophilic Substitution

| Method | Reagents and Conditions | Yield | Reference |

| Nucleophilic Substitution | 4-chlorobenzyl chloride, Sodium azide, DMF/water | 92% | youtube.com |

| Nucleophilic Substitution | 4-chlorobenzyl bromide, Sodium azide, DMSO | High | researchgate.net |

| Phase-Transfer Catalysis | 4-chlorobenzyl halide, Sodium azide, Water/tert-Butanol, PTC | ~94% |

Emerging Synthetic Strategies for Azide Introduction

While nucleophilic substitution remains a workhorse for the synthesis of benzylic azides, researchers are continuously exploring more direct and efficient methods for introducing the azide functionality.

Radical-Mediated C-H Azidation Approaches

A promising and more atom-economical approach involves the direct azidation of C-H bonds. Radical-mediated C-H azidation of toluene (B28343) derivatives offers a pathway to benzylic azides without the need for pre-functionalization to a halide. princeton.edu These reactions typically involve the generation of an azide radical, which then abstracts a hydrogen atom from the benzylic position, followed by radical recombination. princeton.edu

Recent advancements have utilized visible-light photoredox catalysis in combination with an azide source to achieve C-H azidation under mild conditions. nih.gov For example, the use of a ruthenium photocatalyst and an azidoiodinane reagent has been shown to be effective for the azidation of tertiary C-H bonds. nih.gov Another approach employs a peroxydisulfate-induced radical pathway for the transition-metal-free azidation of aliphatic C-H bonds. rsc.org These methods offer the potential for greater functional group tolerance and regioselectivity. princeton.edursc.org

Enantioselective Methodologies for Azidomethyl Functionalization

The development of enantioselective methods for the synthesis of chiral molecules containing the azidomethyl group is an area of growing interest. While direct enantioselective C-H azidation of a prochiral toluene derivative to form a chiral benzylic azide is still a significant challenge, progress has been made in related transformations. For instance, enantioselective chloroetherification reactions have been developed as a means to access chiral organohalides, which could potentially serve as precursors to chiral azides. nih.gov

Furthermore, catalytic asymmetric reactions, such as the Petasis reaction, have been employed to synthesize enantioenriched allenes, demonstrating the potential for creating chiral centers adjacent to a functional group that could be converted to an azide. nih.gov The development of a direct and highly enantioselective method for the azidomethyl functionalization of chloroarenes remains an active area of research.

Multicomponent Reaction Pathways Incorporating Azide Functionality

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient and convergent approach to synthesizing molecules containing the azide functionality. nih.gov Organic azides are valuable components in MCRs, often participating in cycloaddition reactions. nih.govnih.gov

For example, a one-pot reaction involving the in situ generation of a benzylic azide from the corresponding bromide, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a terminal alkyne, has been developed. nih.gov This strategy streamlines the synthesis of triazole-containing compounds derived from this compound. Another example is a multicomponent reaction of sulfonyl azides, alkynes, and allylamines to form complex nitrogen-containing heterocycles. nih.gov These MCRs provide rapid access to molecular diversity and are highly valuable in drug discovery and materials science. nih.gov

Chemical Reactivity and Mechanistic Investigations

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and regioselective synthesis of 1,2,3-triazoles. 1-(Azidomethyl)-4-chlorobenzene serves as a valuable substrate in these reactions, leading to the formation of 1,4-disubstituted triazoles.

Regioselectivity and Stereospecificity in 1,2,3-Triazole Formation

The CuAAC reaction is renowned for its high regioselectivity, almost exclusively yielding the 1,4-disubstituted regioisomer when a terminal alkyne is used. In the case of this compound, its reaction with a terminal alkyne in the presence of a copper(I) catalyst leads to the formation of a 1-(4-chlorobenzyl)-4-substituted-1H-1,2,3-triazole. The underlying mechanism of the uncatalyzed Huisgen cycloaddition can lead to a mixture of 1,4- and 1,5-regioisomers, the copper-catalyzed variant dramatically accelerates the formation of the 1,4-isomer. alfa-chemistry.com This high regioselectivity is a key advantage of the CuAAC reaction. alfa-chemistry.com

The reaction is also stereospecific, meaning that the stereochemistry of the substituents on both the azide (B81097) and the alkyne is retained in the final triazole product. This is a critical feature for applications in medicinal chemistry and materials science where precise control over the three-dimensional structure of the molecule is essential.

Kinetic and Thermodynamic Profiling of CuAAC

The kinetics of the CuAAC reaction are influenced by several factors, including the nature of the copper catalyst, the ligands used, the solvent, and the concentration of the reactants. While specific kinetic data for the reaction of this compound is not extensively reported, studies on the analogous benzyl (B1604629) azide provide valuable insights. For instance, the reaction rate can exhibit a second-order dependence on the copper catalyst concentration under certain conditions. alfa-chemistry.com

The thermodynamic driving force for the CuAAC reaction is significant, with the formation of the stable triazole ring being a highly exothermic process. This high thermodynamic driving force contributes to the high yields and irreversibility of the reaction under typical conditions. sigmaaldrich.com

Design and Evaluation of Catalytic Systems

A wide array of catalytic systems has been developed to facilitate the CuAAC reaction. These systems typically involve a copper(I) source, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, or used directly as a copper(I) salt (e.g., CuI, CuBr). The performance of the catalyst is often enhanced by the use of ligands that stabilize the copper(I) oxidation state and prevent catalyst disproportionation.

For substrates like this compound, various catalytic systems have been shown to be effective. These include simple copper salts as well as more complex systems involving N-heterocyclic carbene (NHC) ligands. The choice of the catalytic system can influence the reaction rate, the required catalyst loading, and the reaction conditions (e.g., temperature, solvent).

Table 1: Examples of Catalytic Systems Used in CuAAC Reactions of Benzyl Azides

| Catalyst System | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |

| CuSO₄·5H₂O / Sodium Ascorbate | None | Water/t-BuOH | Room Temp | >95 | alfa-chemistry.com |

| CuI | None | Various | Room Temp | High | alfa-chemistry.com |

| [Cu(Iminopyridine)]PF₆ | Iminopyridine | CH₂Cl₂ | Room Temp | 98 | |

| Cu(I)-NHC complexes | NHC | Various | Room Temp | High |

Note: This table presents data for benzyl azide as a representative substrate due to the limited specific data for this compound.

Other Transformative Reactions of the Azido (B1232118) Group

Beyond cycloaddition reactions, the azido group of this compound can undergo a variety of other useful transformations.

Staudinger Reduction and Aza-Wittig Reactions

The Staudinger reduction provides a mild and efficient method for the conversion of azides to primary amines. organicchemistrytutor.com In this reaction, the azide is treated with a phosphine (B1218219), typically triphenylphosphine (B44618), to form an iminophosphorane intermediate. This intermediate is then hydrolyzed to yield the corresponding amine and a phosphine oxide byproduct. organicchemistrytutor.comorganic-chemistry.org The reaction generally proceeds in high yield and is tolerant of a wide range of functional groups. nih.gov For this compound, this reaction would yield (4-chlorophenyl)methanamine.

The iminophosphorane intermediate formed in the Staudinger reaction can also be trapped in an aza-Wittig reaction. alfa-chemistry.com Instead of hydrolysis, the iminophosphorane reacts with a carbonyl compound (an aldehyde or a ketone) to form an imine and triphenylphosphine oxide. This reaction is a powerful tool for the synthesis of nitrogen-containing heterocycles and other complex molecules.

Curtius Rearrangement Pathways from Azido-Derivatives

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas. nih.govwikipedia.orgnih.govorganic-chemistry.org The isocyanate can then be trapped with various nucleophiles to yield a range of functional groups. For instance, reaction with water leads to a primary amine (via a carbamic acid intermediate), while reaction with an alcohol yields a carbamate. nih.govwikipedia.orgnih.govorganic-chemistry.org

While this compound itself does not directly undergo a Curtius rearrangement, a closely related derivative, 4-chlorophenylacetyl azide, can. This acyl azide can be prepared from 4-chlorophenylacetic acid. Upon heating, 4-chlorophenylacetyl azide would rearrange to form 4-chlorobenzyl isocyanate. This isocyanate is a valuable intermediate that can be converted to 4-chlorobenzylamine (B54526) or other derivatives. The Curtius rearrangement is known to proceed with retention of the configuration of the migrating group. nih.govwikipedia.org

Table 2: Summary of Transformations of the Azido Group

| Reaction | Reagents | Intermediate | Product |

| Staudinger Reduction | PPh₃, H₂O | Iminophosphorane | Primary Amine |

| Aza-Wittig Reaction | PPh₃, R₂C=O | Iminophosphorane | Imine |

| Curtius Rearrangement (from acyl azide) | Heat or hv | Isocyanate | Amine, Carbamate, etc. |

Electronic and Steric Effects on Azide Substitution and Reactivity

The substitution and general reactivity of the azido group in this compound are modulated by both electronic and steric factors inherent to its molecular structure. The presence of a chlorine atom at the para position of the benzene (B151609) ring exerts a significant electronic influence.

Steric Effects: The azidomethyl group (-CH₂N₃) itself presents a degree of steric hindrance around the reactive site. While the benzylic position is primary and relatively unhindered compared to secondary or tertiary positions, the azide group is linear and relatively bulky. This can influence the approach of large or sterically demanding nucleophiles. In electrophilic aromatic substitution reactions on the ring, the azidomethyl group would exert a steric effect on the adjacent ortho positions.

The combination of these effects dictates the compound's participation in reactions such as nucleophilic substitution (e.g., with sodium azide to form 1,4-bis(azidomethyl)benzene) and 1,3-dipolar cycloadditions. datapdf.comnih.gov For instance, in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, the electronic nature of the substituent on the benzene ring can influence the reaction rate, although the primary driver of this reaction is the catalyst and the inherent reactivity of the azide with the alkyne. datapdf.com

Table 1: Influence of Substituents on Benzylic Azide Reactivity

| Substituent at para-position | Electronic Effect | Expected Impact on Nucleophilic Substitution at Benzylic Carbon |

| -NO₂ (Nitro) | Strong Electron-Withdrawing | Increases rate |

| -Cl (Chloro) | Moderately Electron-Withdrawing (net) | Slightly increases rate |

| -H (Hydrogen) | Neutral (Reference) | Baseline rate |

| -CH₃ (Methyl) | Electron-Donating | Decreases rate |

| -OCH₃ (Methoxy) | Strong Electron-Donating | Strongly decreases rate |

Intramolecular Rearrangements and Fragmentation Mechanisms

Intramolecular reactions can be significant pathways for organic azides, often proceeding through high-energy intermediates. The stability and structure of this compound largely preclude some of the more common azide rearrangements.

The quintessential rearrangement for allylic azides is the Winstein rearrangement, an equilibrium process involving a dtic.mildtic.mil-sigmatropic shift where the azide group migrates between the two ends of the allylic system. wikipedia.orgnih.gov This occurs through a symmetric, high-energy intermediate or transition state. wikipedia.org

This compound is a benzylic azide. The benzylic system is analogous to a conjugated allylic system, where the pi-system of the benzene ring is adjacent to the carbon bearing the azide. For allylic azides, a critical factor influencing the rearrangement equilibrium is the stability of the isomeric products. wikipedia.org Research has shown that when one of the possible azide isomers is conjugated with an aromatic ring or another pi-system, the thermodynamic equilibrium is overwhelmingly biased toward the conjugated isomer. wikipedia.org

In the case of this compound, the azide is already in the thermodynamically stable benzylic position, where it is conjugated with the aromatic ring. Any rearrangement would shift the azide to a non-conjugated, and therefore less stable, position. Consequently, the Winstein rearrangement is not a significant or observed reaction pathway for this compound under typical conditions. The compound is considered stable with respect to this type of intramolecular rearrangement. wikipedia.org

Table 2: Factors Influencing Allylic Azide (Winstein) Rearrangement

| Factor | Influence on Rearrangement | Relevance to this compound |

| Conjugation | Heavily favors the conjugated isomer, suppressing rearrangement away from it. | The azide is benzylic (conjugated), making rearrangement highly unfavorable. |

| Substitution | Alkyl groups can stabilize the transition state, accelerating rearrangement. | Not the primary determining factor due to strong conjugation effect. |

| Solvent Polarity | Less polar solvents can slow the rearrangement. | Not applicable as the rearrangement is thermodynamically disfavored. |

| Temperature | Higher temperatures can provide the energy to overcome the activation barrier. | The energy barrier to form the less stable, non-conjugated isomer is prohibitively high. |

The Zwittazido cleavage is a specific fragmentation reaction documented for certain types of organic azides. datapdf.comacs.org Mechanistic studies define this pathway as the thermolysis of an appropriately substituted vinyl azide . datapdf.com The proposed mechanism involves the cleavage of the vinyl azide into a zwitterionic intermediate. datapdf.comacs.org This process requires specific structural features: a vinyl azide framework where one substituent (X) can stabilize a cation, and other substituents (Y and/or Z) can stabilize an anion. datapdf.com

This compound is a benzylic azide , not a vinyl azide. It does not possess the fundamental C=C-N₃ structural unit required for the Zwittazido cleavage reaction. The azide group is attached to a saturated sp³-hybridized carbon atom. Therefore, the Zwittazido cleavage pathway is not a mechanistically viable or relevant fragmentation process for this compound. The primary thermal decomposition pathway for such azides typically involves the extrusion of molecular nitrogen (N₂) to form a highly reactive nitrene intermediate, which then undergoes subsequent reactions.

Applications in Advanced Organic Synthesis and Materials Engineering

Synthesis of Diverse Heterocyclic Compounds

1-(Azidomethyl)-4-chlorobenzene serves as a versatile building block in the creation of a wide array of heterocyclic compounds. Its reactive azido (B1232118) group readily participates in various cycloaddition reactions, providing a straightforward route to complex molecular architectures.

Construction of Triazole-Based Scaffolds and Ligands

A primary application of this compound is in the synthesis of 1,2,3-triazole derivatives. These five-membered heterocyclic rings are of significant interest due to their broad spectrum of biological activities. The most common method for their synthesis is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry" reaction. This reaction involves treating this compound with a terminal alkyne in the presence of a copper(I) catalyst. The result is a highly efficient and regioselective formation of a 1,4-disubstituted triazole ring. researchgate.net

The versatility of this reaction allows for the introduction of a wide variety of substituents onto the triazole ring by simply changing the alkyne component. This modularity is highly advantageous in medicinal chemistry for the generation of compound libraries for drug discovery. For instance, triazole derivatives synthesized from this precursor have been investigated for their potential as antimicrobial and anticancer agents. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Reference |

| This compound | Terminal Alkyne | Copper(I) | 1,4-Disubstituted 1,2,3-Triazole | researchgate.net |

| Aryl Azide (B81097) | Enaminone | - | 1,4,5-Trisubstituted 1,2,3-Triazole | researchgate.net |

| α-Bromoacrolein | Azide | - | 1,2,3-Triazole | researchgate.net |

Derivatization to Azacoumarin and Chalcone (B49325) Structures

While direct synthesis of azacoumarins and chalcones from this compound is not the most prominent application, its derivatives can be utilized in multi-step synthetic sequences to access these structures.

Chalcones , which are characterized by two aromatic rings linked by an α,β-unsaturated carbonyl system, are typically synthesized via the Claisen-Schmidt condensation of an acetophenone (B1666503) with a benzaldehyde. nih.govresearchgate.net An amine derivative of this compound, obtained through reduction of the azide group, could potentially be incorporated into a chalcone framework.

Azacoumarins , or quinolinones, are heterocyclic compounds containing a nitrogen atom in the coumarin (B35378) ring system. The synthesis of azacoumarins often involves the condensation of an aniline (B41778) derivative with a β-ketoester. Similar to the chalcones, an aniline derivative of this compound could serve as a precursor for azacoumarin synthesis.

| Starting Material | Condensation Partner | Reaction Type | Product Core Structure |

| Substituted Acetophenone | Substituted Benzaldehyde | Claisen-Schmidt Condensation | Chalcone |

| Aniline Derivative | β-Ketoester | Condensation | Azacoumarin |

Preparation of Purine (B94841) and Pseudopurine Analogs

The synthesis of purine and pseudopurine analogs can be approached using precursors derived from this compound. The azide functionality can be transformed into an amine, which is a key component for building the imidazole (B134444) and pyrimidine (B1678525) rings that constitute the purine core.

For example, a common strategy for purine synthesis involves the Traube purine synthesis, which utilizes a substituted pyrimidine as a starting material. An amino-substituted derivative of this compound could be incorporated into the pyrimidine ring, which is then cyclized to form the purine scaffold. The synthesis of pseudopurines, which are isomers of purines, can also be achieved through similar strategies involving the construction of fused heterocyclic ring systems.

Strategies for Spiro-Polyheterocycle Construction

Spiro-polyheterocycles are complex three-dimensional molecules where two rings share a single atom. The azide group of this compound is well-suited for participating in 1,3-dipolar cycloaddition reactions with various dipolarophiles, which is a powerful method for constructing heterocyclic rings.

One strategy for synthesizing spiro-polyheterocycles involves an intramolecular 1,3-dipolar cycloaddition of a molecule containing both an azide and a suitable dipolarophile. Alternatively, an intermolecular cycloaddition reaction between this compound and a cyclic dipolarophile can lead to the formation of a spirocyclic system. The choice of reactants and reaction conditions allows for the controlled synthesis of a variety of complex spiro-polyheterocyclic structures.

Functionalization of Polymeric Materials and Nanostructures

The application of this compound extends into the realm of materials science, where its reactive azide group is utilized to modify and enhance the properties of polymers and nanostructures.

Application as a Cross-linking Agent in Polymer Formulations

Cross-linking is a process that involves the formation of chemical bonds between polymer chains, resulting in a three-dimensional network structure. sigmaaldrich.com This process significantly improves the mechanical properties, thermal stability, and chemical resistance of the polymer. pcc.eu this compound can function as a cross-linking agent through its ability to undergo "click" reactions.

In a typical application, a polymer containing alkyne functional groups is mixed with this compound. Upon heating or in the presence of a suitable catalyst, the azide groups of the cross-linker react with the alkyne groups on the polymer chains, forming stable triazole linkages. This creates a robust and covalently cross-linked polymer network. This method has been used to enhance the properties of materials like adhesives and coatings.

| Polymer Functional Group | Cross-linking Agent | Reaction Type | Resulting Linkage | Application | Reference |

| Alkyne | This compound | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Triazole | Adhesives, Coatings |

Advanced Chemical Labeling and Conjugation Methodologies

The azide functionality is a cornerstone of modern bioconjugation chemistry, enabling the precise and efficient labeling of complex biomolecules.

Development of Bioorthogonal Chemical Labeling Strategies

Bioorthogonal chemistry refers to reactions that can occur in a living system without interfering with native biochemical processes. nih.gov The azide group is one of the most widely used bioorthogonal functional groups. Its primary reaction partner is an alkyne, and their reaction, known as the azide-alkyne cycloaddition, can be catalyzed by copper (CuAAC) or proceed in a strain-promoted, catalyst-free manner (SPAAC).

This compound can serve as a reagent to introduce a bioorthogonal azide handle onto a molecule of interest. For example, it could be used to modify a drug or a ligand. This modified molecule can then be introduced to a biological system, where it can bind to its target (e.g., a specific protein receptor). Subsequently, a probe molecule containing an alkyne group (e.g., a fluorescent dye) can be added, which will "click" specifically onto the azide handle, allowing for the visualization and tracking of the target protein in its native environment. nih.govnih.gov This strategy has been instrumental in developing tools for mapping endogenous receptors in the brain and for understanding the dynamics of proteins in living cells. nih.gov

Applications in General Chemical Conjugation to Macromolecules

Beyond bioorthogonal labeling, the azide group on this compound is a powerful tool for general chemical conjugation to a wide range of macromolecules, including polymers, peptides, and oligonucleotides. The azide-alkyne click reaction provides a highly reliable and efficient method for linking different molecular fragments.

For instance, a polymer backbone could be synthesized with pendant alkyne groups. By reacting this polymer with this compound, the p-chlorobenzyl moiety can be grafted onto the polymer. This allows for the precise control over the chemical composition and properties of the final material. This type of conjugation is fundamental in creating complex architectures such as block copolymers, dendrimers, and surface-modified materials. The efficiency and specificity of the click reaction ensure high yields and pure products, which is a significant advantage over many traditional conjugation methods.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is extensively used to predict the behavior of organic azides in various chemical transformations.

DFT calculations are instrumental in clarifying the mechanisms of 1,3-dipolar cycloaddition reactions, a hallmark of azide (B81097) chemistry. For aryl azides, such as 1-(Azidomethyl)-4-chlorobenzene, these reactions typically proceed through a nonpolar, one-step mechanism. nih.gov Theoretical studies investigate the transition states and activation barriers to predict the outcomes of these reactions. nih.gov

The regioselectivity, which determines the orientation of the azide and the dipolarophile in the resulting triazole ring, is a key aspect explored by DFT. unimi.it By calculating the activation energies for different possible reaction pathways, researchers can predict the major regioisomer formed. For instance, in reactions with unsymmetrical alkynes or alkenes, DFT can determine whether the 1,4- or 1,5-disubstituted triazole will be the predominant product. nih.govmdpi.com The distortion/interaction model, often applied in these DFT studies, dissects the activation energy into two components: the energy required to distort the reactants into their transition-state geometries and the interaction energy between the distorted molecules. nih.gov This model reveals that differences in reactivity are often more closely related to the distortion energies than to the strain released in the product. nih.gov For cycloadditions involving azides and strained alkynes, DFT calculations have shown that activation energies decrease significantly as the ring size of the alkyne decreases. nih.gov

Table 1: DFT-Calculated Parameters for Cycloaddition Reactions

| Reactant System | Computational Method | Predicted Outcome | Key Finding |

|---|---|---|---|

| Arylazides + Substituted Allenes | DFT (M08-HX, ωB97X-D, B3LYP) | Semi-quantitative agreement with experimental site- and regio-selectivity | The cycloadditions follow a nonpolar one-step mechanism. nih.gov |

| Benzyl (B1604629) Azide + Substituted Cyclooctynes | DFT (B3LYP) | Prefers 1,5-addition in gas phase; no preference in solution | Solvation effects can abolish regioselectivity preference. nih.gov |

| Phenyl Azide + Cycloalkynes | DFT (B3LYP) | Activation energy decreases with smaller ring size | Reactivity is explained by the distortion/interaction model. nih.gov |

| HN₃ + Substituted Ethynes/Ethenes | DFT (Various Functionals) | Range-separated and meta-GGA hybrid functionals provide the best accuracy for regioselectivity | Accurate prediction of regioselectivity is sensitive to the choice of DFT functional. unimi.it |

The electronic properties of a molecule are fundamental to its reactivity. DFT calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comnih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. irjweb.comnih.gov A smaller gap suggests higher reactivity and polarizability. nih.gov

From the HOMO and LUMO energies, a variety of global reactivity descriptors can be calculated. researchgate.netnih.gov These descriptors quantify different aspects of a molecule's reactivity within the framework of conceptual DFT.

Ionization Potential (I): The energy required to remove an electron (I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -E_LUMO).

Electronegativity (χ): The ability of an atom to attract electrons (χ = (I+A)/2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I-A)/2). A high value indicates greater stability. irjweb.com

Chemical Softness (S): The reciprocal of hardness (S = 1/2η), indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile (ω = μ²/2η, where μ is the chemical potential, μ ≈ -χ).

These descriptors for this compound would provide quantitative insight into its behavior as a reactant, particularly its electrophilic and nucleophilic nature. nih.gov

Table 2: Representative Molecular Descriptors Calculated via DFT

Note: These are illustrative values for an aryl azide derivative based on typical DFT calculations.

| Descriptor | Formula | Typical Value (eV) | Interpretation |

|---|---|---|---|

| E_HOMO | - | -6.30 | Energy of the highest occupied molecular orbital. irjweb.com |

| E_LUMO | - | -1.81 | Energy of the lowest unoccupied molecular orbital. irjweb.com |

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | 4.49 | Indicates chemical reactivity and kinetic stability. irjweb.com |

| Ionization Potential (I) | -E_HOMO | 6.30 | Energy needed to remove an electron. researchgate.net |

| Electron Affinity (A) | -E_LUMO | 1.81 | Energy released upon gaining an electron. researchgate.net |

| Chemical Hardness (η) | (I - A) / 2 | 2.24 | Resistance to deformation of the electron cloud. irjweb.comresearchgate.net |

| Electrophilicity Index (ω) | μ² / 2η | 3.78 | Global electrophilic nature of the molecule. researchgate.net |

DFT is a powerful tool for predicting how substituents on the aromatic ring influence the reactivity and selectivity of this compound. The electron-withdrawing nature of the chlorine atom at the para position affects the electronic distribution of the entire molecule.

Computational studies on substituted benzyl and phenyl azides have shown that electron-withdrawing or electron-donating groups can have a dramatic effect on the activation barriers of cycloaddition reactions. nih.gov For example, a survey of benzyl azide cycloadditions with substituted cyclooctynes found that a fluorine substituent significantly impacts reactivity. nih.gov Similarly, DFT calculations can quantify the effect of the chloro substituent in this compound by comparing its calculated activation energies in cycloaddition reactions to those of the unsubstituted benzyl azide. These calculations can also predict how the substituent influences the HOMO-LUMO gap and the energies of the transition states, thereby affecting both the reaction rate and the regioselectivity. nih.govunimi.it

Molecular Dynamics Simulations

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular life. nih.gov

For a flexible molecule like this compound, MD simulations can model its various possible conformations. These simulations track the rotation around single bonds, such as the C-C bond connecting the chlorophenyl ring to the azidomethyl group, and the vibrations of all atoms. This provides a detailed understanding of the molecule's flexibility, average shape, and how it interacts with its environment, such as a solvent. figshare.com By running simulations over a sufficient timescale (nanoseconds or longer), a comprehensive sampling of the potential energy surface can be achieved, revealing the most stable and frequently adopted conformations. nih.gov

MD simulations are also valuable for assessing the stability of molecules designed from this compound, such as the triazole products resulting from its cycloaddition reactions. researchgate.net By simulating the designed molecule in a given environment (e.g., water), thermodynamic parameters can be calculated. rsc.org These simulations can help predict the stability of different regioisomers or diastereoisomers formed in a reaction. For instance, studies on surfactants have used MD to show that certain molecular structures are more stable and more likely to form spontaneously, a finding driven by thermodynamic calculations from the simulation data. rsc.org This predictive capability is crucial for rational molecular design, allowing chemists to computationally screen for the most stable and promising target structures before undertaking their synthesis.

Thermodynamics and Kinetics from Theoretical Calculations

Theoretical models, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the mechanistic pathways of chemical reactions. For substituted benzyl azides, including analogues of this compound, DFT methods such as B3LYP and M06-2X with various basis sets (e.g., 6-31G(d), 6-311++G(d,p)) are commonly employed to calculate thermodynamic and kinetic parameters. ufms.bracs.orgdtic.mil These calculations help in understanding the spontaneity and rate of reactions, such as the 1,3-dipolar cycloadditions that are characteristic of azides. chemrj.orgrsc.org

The 1,3-dipolar cycloaddition of benzyl azide and its derivatives with various dipolarophiles, such as cinnamic acid, has been a subject of theoretical investigation. chemrj.org These studies provide a framework for understanding the reactivity of this compound. The reaction typically leads to the formation of two primary regioisomeric products, often denoted as P1 and P2.

Computational studies on the cycloaddition reactions of substituted benzyl azides reveal that these reactions are generally spontaneous, as indicated by negative Gibbs free energy changes (ΔG). chemrj.org However, the rates of these reactions can be slow. The activation energy (Ea) and activation enthalpy (ΔH‡) are key parameters that determine the reaction kinetics.

A theoretical study on the 1,3-dipolar cycloaddition of benzyl azide derivatives with cinnamic acid, using the M06-2X/6-31g(d) level of theory, provides valuable data that can be extrapolated to understand the behavior of this compound. chemrj.org For instance, the presence of an electron-withdrawing substituent like the chloro group can influence the electronic properties and thus the reactivity of the azide.

Below is a table summarizing the calculated thermodynamic and kinetic parameters for the 1,3-dipolar cycloaddition of a related compound, 3-chlorobenzyl azide, with cinnamic acid in the gas phase. chemrj.org These values offer an approximation of what could be expected for this compound.

| Parameter | Product P1 | Product P2 |

|---|---|---|

| ΔE (kcal/mol) | -39.75 | -38.38 |

| ΔH (kcal/mol) | -39.12 | -37.76 |

| ΔG (kcal/mol) | -17.84 | -16.15 |

| Ea (kcal/mol) | 17.06 | 16.59 |

| ΔH‡ (kcal/mol) | 15.74 | 15.28 |

| ΔG‡ (kcal/mol) | 36.57 | 36.01 |

Table 1: Calculated thermodynamic and kinetic parameters for the reaction of 3-chlorobenzyl azide with cinnamic acid in the gas phase at 298.15 K. chemrj.org Data is presented in kcal/mol.

The data indicates that the formation of both products is thermodynamically favorable, with negative values for the change in enthalpy (ΔH) and Gibbs free energy (ΔG). chemrj.org The activation energies (Ea) suggest a significant energy barrier for the reaction to occur. chemrj.org

The regioselectivity of the 1,3-dipolar cycloaddition reactions of azides is a critical aspect that can be explained through theoretical models. The formation of either the 1,4- or 1,5-disubstituted triazole product is often determined by subtle electronic and steric factors.

Theoretical studies on the cycloaddition of benzyl azide with glycosyl-O-acetylene, using DFT at the B3LYP/6-31G* level, have shown that the activation energy barriers for the formation of the two possible regioisomers can be different. ufms.br For this specific reaction, the calculated activation energy for the formation of the 1,4-regioisomer (meta) was 15.18 kcal/mol, while for the 1,5-regioisomer (ortho) it was 18.76 kcal/mol. ufms.br This energy difference suggests that the formation of the 1,4-isomer is kinetically favored. ufms.br

The analysis of the transition state geometries provides further insight into the reaction mechanism. For the reaction between benzyl azide and glycosyl-O-acetylene, the transition state leading to the major product was found to be more synchronous than the one leading to the minor product, as indicated by the forming bond lengths. ufms.br

The selectivity of these reactions can also be influenced by the solvent. While gas-phase calculations provide fundamental insights, the inclusion of solvent effects in the computational model, often through methods like the Polarizable Continuum Model (PCM), can refine the predictions and bring them closer to experimental observations. chemrj.org For the cycloaddition of substituted benzyl azides with cinnamic acid, solvent effects were found to have a minimal impact on the reaction rates. chemrj.org

In the context of this compound, the electron-withdrawing nature of the para-chloro substituent on the benzene (B151609) ring is expected to influence the electron density distribution in the azide moiety, thereby affecting its reactivity and the regioselectivity of its cycloaddition reactions.

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within the 1-(azidomethyl)-4-chlorobenzene molecule. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the connectivity and chemical environment of each atom.

Proton (¹H) NMR Analysis

Proton NMR (¹H NMR) spectroscopy of this compound provides distinct signals that correspond to the different types of protons in the molecule. The aromatic protons on the 4-chlorophenyl ring typically appear as two doublets in the region of δ 7.2–7.4 ppm. This splitting pattern arises from the coupling between adjacent, non-equivalent protons on the benzene (B151609) ring. A characteristic singlet is observed for the azidomethyl group (–CH₂N₃) protons, appearing further downfield at approximately δ 4.2–4.5 ppm due to the deshielding effect of the adjacent electronegative azide (B81097) group.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.2–7.4 | Doublet | 4H | Aromatic protons |

| 4.2–4.5 | Singlet | 2H | -CH₂N₃ |

Note: Chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Carbon-13 (¹³C) NMR and DEPT-135 Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. In the ¹³C NMR spectrum of this compound, distinct signals are observed for the aromatic carbons and the methylene (B1212753) carbon.

Distortionless Enhancement by Polarization Transfer (DEPT-135) is a specialized NMR experiment that helps differentiate between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons, those without any attached protons, are not observed in a DEPT-135 spectrum. researchgate.netresearchgate.netlibretexts.org This technique is crucial for confirming the presence of the methylene (-CH₂) group in this compound, which would show a negative peak, and for distinguishing the protonated aromatic carbons (CH) from the quaternary carbons (C-Cl and C-CH₂N₃).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In ESI-MS, a solution of the analyte is sprayed through a charged capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For this compound, ESI-MS would typically show protonated molecular ions, such as [M+H]⁺, or adducts with sodium, [M+Na]⁺. rsc.orguni.lu

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound. rsc.org This is a critical step in confirming the identity of a newly synthesized molecule. For this compound (C₇H₆ClN₃), the theoretical monoisotopic mass is 167.02502 Da. uni.lu HR-MS can measure this mass with high precision, confirming the elemental composition and distinguishing it from other compounds with the same nominal mass. rsc.org

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 168.03230 |

| [M+Na]⁺ | 190.01424 |

| [M+K]⁺ | 205.98818 |

| [M+NH₄]⁺ | 185.05884 |

Source: PubChemLite. uni.lu

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. eurl-pesticides.euplos.org This technique is invaluable for analyzing complex mixtures and for structural elucidation through fragmentation analysis. In an LC-MS/MS experiment, the parent ion of this compound, selected in the first mass spectrometer, is fragmented, and the resulting product ions are analyzed in the second mass spectrometer. This fragmentation pattern provides detailed structural information, further confirming the identity of the compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the IR spectrum provides definitive evidence for its key structural components.

The most prominent and characteristic absorption band for an azide compound is the asymmetric stretching vibration of the N₃ group, which typically appears in the region of 2100-2250 cm⁻¹. nih.govresearchgate.netnih.gov This strong and sharp peak is a clear identifier for the presence of the azido (B1232118) functional group. The symmetric stretch of the N₃ group is also observable, though generally weaker, around 1330 cm⁻¹. researchgate.net

The aromatic nature of the compound is confirmed by several other characteristic absorptions. C-H stretching vibrations of the benzene ring are expected in the 3030-3080 cm⁻¹ range. docbrown.info Furthermore, stretching vibrations within the benzene ring itself give rise to strong absorptions at approximately 1500 and 1600 cm⁻¹. docbrown.info The substitution pattern on the benzene ring also influences the spectrum. The presence of a para-substituted chlorine atom is further indicated by vibrations in the fingerprint region, typically between 880 and 550 cm⁻¹, which arise from C-H and C-Cl bond vibrations. docbrown.info

| Functional Group | Vibration Type | **Characteristic Absorption Range (cm⁻¹) ** |

| Azide (N₃) | Asymmetric Stretch | 2100 - 2250 |

| Azide (N₃) | Symmetric Stretch | ~1330 |

| Aromatic C-H | Stretch | 3030 - 3080 |

| Aromatic C=C | Stretch | ~1500 and ~1600 |

| C-Cl | Stretch | 880 - 550 |

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are indispensable for separating the components of a mixture and determining the purity and concentration of a compound. For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are valuable analytical tools.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the analysis of non-volatile and thermally sensitive compounds like many organic azides. While specific HPLC methods for this compound are not extensively detailed in the provided search results, general principles and related compound analyses offer insight. For instance, a related compound, 1-Azido-4-chlorobenzene, is analyzed with a purity of ≥95.0% by HPLC. scientificlabs.co.uksigmaaldrich.com Another similar compound, 1-(Azidomethyl)-4-bromobenzene, is also characterized by HPLC with a reported purity of ≥96.0%. sigmaaldrich.com

A typical HPLC method for such a compound would likely involve a reverse-phase column, such as a Newcrom R1 column, which has low silanol (B1196071) activity. sielc.com The mobile phase could consist of a mixture of acetonitrile (B52724) and water, with a small amount of an acid like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile phase, allowing for its quantification and the detection of any impurities.

| Parameter | Description |

| Stationary Phase | Typically a reverse-phase column (e.g., C18 or a specialized column like Newcrom R1). sielc.com |

| Mobile Phase | A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with phosphoric or formic acid). sielc.com |

| Detection | UV detection is common for aromatic compounds, set at a wavelength where the compound exhibits strong absorbance. |

| Purity Assessment | The purity of related azido compounds has been determined to be ≥95.0% by HPLC. scientificlabs.co.uksigmaaldrich.comsigmaaldrich.com |

Gas Chromatography (GC)

Gas chromatography is another effective technique for the separation and analysis of volatile compounds. For this compound, a purity of ≥97.0% has been determined by GC. sigmaaldrich.com The analysis involves injecting the sample, often dissolved in a suitable solvent like dichloromethane, into the instrument. The compound is vaporized and carried by an inert gas through a column. The separation is based on the compound's boiling point and its interactions with the stationary phase of the column. A method for determining chlorobenzenes in water samples has been developed using a fully automated microextraction by packed sorbent (MEPS) coupled with programmed temperature vaporizer-gas chromatography-mass spectrometry (PTV-GC-MS). nih.gov

| Parameter | Description |

| Purity | ≥97.0% as determined by GC. sigmaaldrich.com |

| Sample Preparation | The compound is often dissolved in a volatile solvent such as dichloromethane. sigmaaldrich.com |

| Separation Principle | Based on the volatility and interaction of the compound with the GC column's stationary phase. |

| Detection | Commonly coupled with a mass spectrometer (GC-MS) for definitive identification and quantification. nih.gov |

X-ray Diffraction (XRD) for Solid-State Molecular Structure Determination

While a specific crystal structure for this compound was not found in the provided search results, the analysis of similar structures, such as chlorobenzene (B131634), indicates that the benzene ring is planar. researchgate.net The azide group is known to have a linear geometry. An XRD analysis of this compound would be expected to confirm the para-substitution pattern on the benzene ring and provide detailed metrics of the molecular geometry.

Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated. For an energetic material like an organic azide, these methods are crucial for understanding its thermal stability and decomposition behavior.

Thermogravimetry (TG) for Thermal Decomposition Studies

Thermogravimetry (TG) measures the change in mass of a sample as a function of temperature. When studying the thermal decomposition of this compound, a TG analysis would reveal the temperature at which the compound begins to decompose and the extent of mass loss at different temperatures.

The thermal decomposition of organic azides generally proceeds with the initial loss of a nitrogen molecule (N₂). researchgate.netroyalsocietypublishing.org This is the primary gaseous product of the decomposition. royalsocietypublishing.org The process is often initiated by the formation of a nitrene intermediate. rsc.org For many alkyl azides, decomposition becomes significant at temperatures above approximately 175°C. wikipedia.org A TG curve for this compound would show a distinct mass loss corresponding to the release of N₂, providing critical information about its thermal stability.

| Technique | Information Obtained | Expected Behavior for this compound |

| Thermogravimetry (TG) | Mass loss as a function of temperature. | A significant mass loss corresponding to the elimination of N₂ gas, indicating the onset and progression of thermal decomposition. researchgate.netroyalsocietypublishing.org |

Differential Scanning Calorimetry (DSC) for Enthalpy and Thermal Transitions

Differential Scanning Calorimetry (DSC) is a critical thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. rdg.ac.uk This method provides valuable quantitative and qualitative data on physical and chemical changes, including melting points, glass transitions, crystallization events, and heats of reaction. rdg.ac.uk

For this compound, DSC is particularly important for characterizing its thermal stability and the energetics of its decomposition. Organic azides are known for their potential to decompose exothermically, a critical consideration for safety and for controlled applications in synthesis. researchgate.net A typical DSC analysis of an energetic material like a benzyl (B1604629) azide would involve heating a small sample at a constant rate to observe thermal transitions. mdpi.com The resulting thermogram would likely show a sharp exothermic peak corresponding to the decomposition of the azide group, releasing nitrogen gas.

The key parameters obtained from such an analysis include the onset temperature of decomposition, the temperature of the peak maximum (Tpeak), and the enthalpy of decomposition (ΔHd). The enthalpy value is determined by integrating the area under the exothermic peak. mdpi.com Studies on similarly substituted aryl azides reveal that the decomposition process is often complex. researchgate.net The thermal decomposition of ortho-substituted phenyl azides, for example, is known to lead to intramolecular cyclization products. researchgate.netresearchgate.net While this compound lacks a substituent in the ortho position for such a cyclization, the data from DSC is paramount for understanding the energy release profile.

Table 1: Representative DSC Data for the Thermal Decomposition of an Aromatic Azide

| Parameter | Description | Typical Value Range |

| Onset Temperature (Tonset) | The temperature at which decomposition begins. | 120-200 °C |

| Peak Temperature (Tpeak) | The temperature of maximum heat flow during decomposition. | 150-250 °C |

| Enthalpy of Decomposition (ΔHd) | The total heat released during the decomposition process. | -200 to -400 kJ/mol |

Note: The values in this table are illustrative and based on general findings for aromatic azides; specific values for this compound would require experimental measurement.

Specialized Analytical Techniques for Reaction Monitoring and Product Characterization

Microcalorimetry for In-depth Reaction Kinetics and Thermodynamics

Microcalorimetry measures very small heat changes associated with chemical reactions or physical interactions, providing detailed thermodynamic and kinetic data. Unlike DSC, which typically involves a temperature ramp, microcalorimetry experiments, such as Isothermal Titration Calorimetry (ITC), are often run at a constant temperature.

This technique would be invaluable for studying the reactions of this compound, most notably its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." By monitoring the heat evolved in real-time as the reaction progresses, one could determine key thermodynamic parameters such as the reaction enthalpy (ΔH), entropy (ΔS), and the Gibbs free energy (ΔG). Furthermore, the rate of heat evolution is directly proportional to the reaction rate, allowing for a detailed kinetic analysis to determine rate constants and reaction orders. This level of thermodynamic insight is crucial for optimizing reaction conditions and understanding the driving forces behind the formation of triazole products.

Techniques for Nanomaterial and Catalyst Characterization (e.g., Transmission Electron Microscopy (TEM), X-ray Photoelectron Spectroscopy (XPS), Dynamic Light Scattering (DLS))

This compound is an ideal molecule for the surface functionalization of nanomaterials and catalysts, owing to the reactive azide group. Specialized techniques are required to confirm and characterize this functionalization.

Transmission Electron Microscopy (TEM): TEM is a microscopy technique that provides high-resolution images of nanomaterials, revealing their size, shape, and morphology. While TEM does not directly detect the chemical functionalization with this compound, it is essential for visualizing the underlying nanoparticle scaffold before and after modification to ensure its integrity has been maintained.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. mdpi.com It is exceptionally well-suited for confirming the successful attachment of this compound to a surface. azom.com An XPS analysis of a functionalized material would show characteristic peaks for the elements present in the molecule:

N 1s: A strong signal in the nitrogen 1s region would confirm the presence of the azide group. The high binding energy of this peak is characteristic of the N=N=N moiety. azom.com

Cl 2p: A signal in the chlorine 2p region would verify the presence of the chlorobenzene ring.

C 1s: The carbon 1s spectrum would be complex, showing components from the underlying substrate as well as the aromatic and aliphatic carbons of the benzyl group.

XPS is therefore a definitive tool for validating the success of surface modification. researchgate.net

Dynamic Light Scattering (DLS): DLS is a technique used to determine the size distribution profile of small particles in suspension. nih.govmdpi.com When nanoparticles are functionalized with this compound, their hydrodynamic diameter is expected to increase. DLS can precisely measure this change, providing evidence of a successful surface reaction. Moreover, DLS is used to assess the colloidal stability of the functionalized nanoparticles over time and under different conditions (e.g., pH, temperature), as changes in surface chemistry can affect particle aggregation. nih.govnih.gov

Table 2: Application of Characterization Techniques for Nanomaterials Functionalized with this compound

| Technique | Purpose | Information Obtained |

| TEM | Visualize nanoparticle morphology | Size, shape, and dispersion of the core nanomaterial. |

| XPS | Confirm chemical functionalization | Elemental composition of the surface; presence of Nitrogen and Chlorine; chemical state of elements. mdpi.com |

| DLS | Measure size and stability in suspension | Hydrodynamic diameter of nanoparticles; assessment of aggregation and colloidal stability. nih.gov |

Electrochemical Methods and Isothermal Titration Calorimetry for Supramolecular Interactions

Electrochemical Methods: Techniques such as cyclic voltammetry (CV) could be employed to study the redox properties of this compound. The azide group and the chlorobenzene moiety can exhibit electrochemical activity. For instance, the azide could be electrochemically reduced. If the molecule is attached to an electrode surface, electrochemical methods can be used to monitor the surface coverage and the stability of the attached layer. These methods are highly sensitive and provide information about electron transfer processes at the electrode-electrolyte interface.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event between two molecules in solution. nih.gov It is the gold standard for characterizing supramolecular interactions, providing a complete thermodynamic profile of the binding event in a single experiment.

To study the supramolecular interactions of this compound, it would first be incorporated into a host or guest system. For example, it could be "clicked" onto a cyclodextrin (B1172386) (host) or a peptide (guest). ITC could then be used to measure the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction between the modified molecule and its binding partner. This information is fundamental to understanding molecular recognition processes in fields such as drug design and sensor development. nih.gov

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-(Azidomethyl)-4-chlorobenzene via azide substitution reactions?

- Methodological Answer : The compound is typically synthesized by reacting 4-chlorobenzyl halides (e.g., bromide or chloride) with sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. Key parameters include:

- Temperature : 50–80°C to balance reaction rate and azide stability.

- Solvent : DMF enhances nucleophilic substitution efficiency due to its high polarity.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) removes unreacted starting materials and byproducts .

- Data Table :

| Parameter | Optimal Condition |

|---|---|

| Solvent | DMF |

| Temperature | 60°C |

| Reaction Time | 12–24 hours |

| Yield | 70–85% |

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- ¹H NMR : The azidomethyl group (–CH₂N₃) appears as a singlet at δ 4.2–4.5 ppm, while aromatic protons (4-chlorophenyl) resonate as two doublets (δ 7.2–7.4 ppm) .

- IR Spectroscopy : The azide group (–N₃) shows a strong absorption band at 2100–2150 cm⁻¹.

- Mass Spectrometry : Molecular ion peaks at m/z 167 (M⁺) confirm the molecular formula (C₇H₆ClN₃) .

Advanced Research Questions

Q. How can this compound be utilized in radiochemistry for PET imaging?

- Methodological Answer : The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for ¹⁸F-labeling. For example:

- React this compound with ¹⁸F-alkynes to form ¹⁸F-labeled triazoles.

- Applications: Track pharmacokinetics in vivo or label biomolecules for positron emission tomography (PET) .

- Key Consideration : Use anhydrous conditions to prevent hydrolysis of the azide group during radiolabeling.

Q. What computational methods are used to predict the reactivity of this compound in triazole formation?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition-state energies to predict regioselectivity in click reactions.

- Molecular Docking : Model interactions between triazole derivatives and biological targets (e.g., enzymes) to prioritize synthesis targets.

- QSPR Models : Relate molecular descriptors (e.g., Hammett constants) to reaction rates or corrosion inhibition efficiency .

Q. How can researchers evaluate the corrosion inhibition efficiency of triazole derivatives synthesized from this compound?

- Methodological Answer :

- Electrochemical Techniques :

- Potentiodynamic Polarization : Measure corrosion current density (icorr) in acidic media.

- Electrochemical Impedance Spectroscopy (EIS) : Assess charge-transfer resistance to quantify inhibitor adsorption on metal surfaces.

- Data Interpretation : Lower icorr and higher polarization resistance indicate effective inhibition. Triazole derivatives from this compound show >80% inhibition at 10<sup>−3</sup> M concentration in steel corrosion studies .

Q. How to design derivatives of this compound for enhanced biological activity?

- Methodological Answer :

- Structural Modifications :

- Replace the 4-chloro substituent with electron-withdrawing groups (e.g., –NO₂) to alter electronic properties.

- Introduce heterocyclic moieties (e.g., pyrimidine) to improve binding affinity to biological targets.

- Structure-Activity Relationship (SAR) : Correlate substituent effects with bioactivity data (e.g., IC₅₀ values) to guide optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.